Product packaging for Isobutyl phenylacetate(Cat. No.:CAS No. 102-13-6)

Isobutyl phenylacetate

Cat. No.: B089437
CAS No.: 102-13-6
M. Wt: 192.25 g/mol
InChI Key: RJASFPFZACBKBE-UHFFFAOYSA-N
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Description

Overview and Significance of Isobutyl Phenylacetate (B1230308) in Scientific Inquiry

Isobutyl phenylacetate, a significant organic compound, is a subject of interest in various fields of scientific research. chemimpex.com As an ester of isobutyl alcohol and phenylacetic acid, its chemical structure and properties make it a valuable molecule for investigation. chemimpex.comsigmaaldrich.com In academic and industrial research, this compound is primarily recognized for its applications as a fragrance and flavoring agent, owing to its characteristic sweet, floral, and honey-like aroma. chemimpex.comsigmaaldrich.comfragranceconservatory.com Its pleasant scent has led to its use in studies related to perfumery and personal care products. chemimpex.com

Beyond its sensory properties, this compound serves as a crucial intermediate in chemical synthesis. chemimpex.com Researchers utilize this compound in the development of new materials and pharmaceuticals. chemimpex.com Its role as a solvent for various organic compounds is also explored in chemical processes like extraction and formulation. chemimpex.com The stability and low volatility of this compound are key characteristics that make it suitable for formulations requiring long-lasting properties. chemimpex.com Furthermore, its structural features have been determined using advanced analytical techniques such as X-ray crystallography and NMR spectroscopy. biosynth.com

Table 1: Physicochemical Properties of this compound

Property Value
CAS Number 102-13-6 sigmaaldrich.comsigmaaldrich.com
Molecular Formula C₁₂H₁₆O₂ biosynth.comscbt.com
Molecular Weight 192.25 g/mol sigmaaldrich.comsigmaaldrich.comscbt.com
Appearance Clear, colorless liquid chemimpex.com
Boiling Point 247 - 253 °C chemimpex.comsigmaaldrich.com
Density 0.986 g/mL at 25 °C sigmaaldrich.com

| Refractive Index | n20/D 1.486 - 1.488 chemimpex.com |

Historical Context of Research on this compound and Related Phenylacetate Compounds

While specific historical research focusing solely on this compound is not extensively documented, the broader class of phenylacetate compounds has a notable history in scientific investigation, particularly in the field of plant biology. nih.govresearchgate.netoup.com Research into phenylacetic acid (PAA), the precursor to this compound, was particularly prominent in the 1980s. nih.govresearchgate.netoup.com During this period, scientists frequently examined its bioactivity and wide distribution in plants, identifying it as a plant auxin, a class of plant hormones that regulate growth. nih.govresearchgate.net

However, scientific interest in PAA waned, largely due to a stronger focus on another auxin, indole-3-acetic acid (IAA), which became the quintessential compound for auxin research. nih.govresearchgate.netoup.com This shift in focus led to a significant gap in the investigation of PAA and its esters. nih.gov It is only in more recent times that research groups have begun to revisit the study of PAA in plants, seeking to understand its physiological role, which remains largely unclear. nih.govresearchgate.net This renewed interest is driven by technological and theoretical advancements that allow for a more in-depth analysis than was possible in the 1980s. nih.gov The historical trajectory of PAA research provides a crucial context for understanding the scientific landscape in which this compound and other related compounds are studied today.

Current Research Landscape and Future Directions for this compound Studies

The current research landscape for this compound and related compounds is multifaceted, with significant investigations in biocatalysis, chemical synthesis, and potential applications in chemical ecology.

Biocatalysis and Chemical Synthesis: A prominent area of current research is the use of biocatalysis for the synthesis of phenylacetate esters. frontiersin.orgacs.org Biocatalysis, which employs enzymes for organic synthesis, is an emerging powerful tool for producing active pharmaceutical ingredients and other valuable chemicals. acs.org The advantages of using biocatalysts include superior stereoselectivity, a reduced need for protecting groups, and milder reaction conditions, which contribute to more sustainable and cost-effective processes. acs.org For instance, research has explored the use of enzymes like penicillin G amidase for the N-acylation of compounds with phenylacetic acid. acs.org Furthermore, studies have demonstrated the synthesis of this compound through the carbonylation of toluene (B28343) in the presence of isobutanol and a palladium catalyst, with the resulting ester being a precursor for producing phenylacetic acid. google.com

Table 2: Selected Research Applications of Phenylacetate Compounds

Research Area Key Findings
Biocatalysis Phenylacetic acids are used as precursors for valuable products like pharmaceuticals (e.g., penicillin, ibuprofen) and fragrances. frontiersin.org
Chemical Synthesis This compound is synthesized from toluene and isobutanol and can be hydrolyzed to produce phenylacetic acid. google.com
Plant Science Phenylacetic acid (PAA) is a plant auxin with antimicrobial properties, and its biosynthesis and signaling are subjects of renewed investigation. nih.govresearchgate.net

| Insect Chemical Ecology | Methyl phenylacetate, a related compound, has been identified as a flower volatile that attracts certain insects, suggesting a potential area of study for other phenylacetate esters. mbimph.com |

Future Directions: Future research on this compound is poised to expand into several promising areas. The ongoing exploration of biocatalytic routes for its synthesis will likely lead to more efficient and environmentally friendly production methods. frontiersin.orgacs.org As an important chemical intermediate, this compound will continue to be a key component in the synthesis of novel organic compounds with potential applications in pharmaceuticals and materials science. chemimpex.com

A particularly intriguing future direction lies in the field of insect chemical ecology. While research has shown that methyl phenylacetate can act as a floral volatile to attract insects, the role of this compound in this context is an area ripe for investigation. mbimph.com Pheromones, which are chemical signals used for intraspecific communication in insects, often consist of blends of chemical compounds. nih.gov Studies have shown that the interaction between plant volatiles and insect pheromones can significantly impact insect behavior, including mating and reproduction. mbimph.com Investigating whether this compound can influence insect behavior, either alone or in synergy with other compounds, could open up new avenues for pest management strategies and a deeper understanding of plant-insect interactions.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C12H16O2 B089437 Isobutyl phenylacetate CAS No. 102-13-6

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-methylpropyl 2-phenylacetate
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InChI

InChI=1S/C12H16O2/c1-10(2)9-14-12(13)8-11-6-4-3-5-7-11/h3-7,10H,8-9H2,1-2H3
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InChI Key

RJASFPFZACBKBE-UHFFFAOYSA-N
Source PubChem
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Canonical SMILES

CC(C)COC(=O)CC1=CC=CC=C1
Source PubChem
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Molecular Formula

C12H16O2
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DSSTOX Substance ID

DTXSID6051512
Record name Isobutyl phenylacetate
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Molecular Weight

192.25 g/mol
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Physical Description

Colourless liquid; rose honey-like odour
Record name Isobutyl phenylacetate
Source Joint FAO/WHO Expert Committee on Food Additives (JECFA)
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Boiling Point

247.00 °C. @ 760.00 mm Hg
Record name 2-Methylpropyl phenylacetate
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Solubility

93 mg/L @ 20 °C (exp), Insoluble in water, glyceryl, propylene glycol; soluble in oils, 1 mL in 2 mL 80% ethanol (in ethanol)
Record name 2-Methylpropyl phenylacetate
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Record name Isobutyl phenylacetate
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Density

0.984-0.988
Record name Isobutyl phenylacetate
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CAS No.

102-13-6
Record name Isobutyl phenylacetate
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Record name Isobutyl phenylacetate
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Record name Isobutyl phenylacetate
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Record name Benzeneacetic acid, 2-methylpropyl ester
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Record name ISOBUTYL PHENYLACETATE
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Record name 2-Methylpropyl phenylacetate
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Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Synthesis and Reaction Mechanisms of Isobutyl Phenylacetate

Enzymatic Synthesis Pathways of Isobutyl Phenylacetate (B1230308)

The biotechnological production of isobutyl phenylacetate leverages enzymes as catalysts, offering a greener and more specific alternative to traditional chemical synthesis. Key enzymatic routes include pathways dependent on esterases and alcohol acyltransferases, as well as direct biocatalytic esterification and advanced metabolic engineering approaches.

Esterase-Dependent Ester Biosynthesis Pathways

Esterases, particularly lipases, are widely employed for the synthesis of esters due to their broad substrate specificity and stability in organic solvents. nih.govnih.gov The mechanism of lipase-catalyzed esterification, such as with Lipase B from Candida antarctica (CALB), follows a Ping-Pong Bi-Bi mechanism. nih.gov This process involves two main steps:

Acylation: The serine residue in the lipase's active site performs a nucleophilic attack on the carbonyl carbon of phenylacetic acid, forming a tetrahedral intermediate. This intermediate then releases a water molecule, resulting in an acyl-enzyme complex.

Alcoholysis: Isobutanol enters the active site and attacks the acyl-enzyme complex. This leads to the formation of another tetrahedral intermediate, which subsequently collapses, releasing this compound and regenerating the free enzyme. nih.gov

Lipases are often immobilized on solid supports, such as polymer beads, which enhances their stability, allows for easy separation from the reaction mixture, and enables their reuse over multiple cycles. nih.govnih.gov

Alcohol Acyltransferase (AAT)-Dependent Ester Biosynthesis Pathways

Alcohol acyltransferases (AATs) are crucial enzymes in the natural biosynthesis of volatile esters in many organisms, including fruits and yeasts. nih.govnih.gov Unlike esterases that typically use a free carboxylic acid, AATs catalyze the condensation of an alcohol with an activated acyl-coenzyme A (acyl-CoA) thioester. nih.govescholarship.org The synthesis of this compound via an AAT-dependent pathway would proceed as follows:

Activation of Phenylacetic Acid: Phenylacetic acid is first activated to its corresponding thioester, phenylacetyl-CoA. This activation step is an energy-dependent process requiring ATP.

Ester Formation: The AAT enzyme then facilitates the transfer of the phenylacetyl group from phenylacetyl-CoA to isobutanol, forming this compound and releasing coenzyme A. escholarship.org

The substrate specificity of AATs can be broad, allowing them to accept a range of alcohols and acyl-CoAs. nih.gov For instance, the strawberry alcohol acyltransferase (SAAT) has been shown to utilize various primary alcohols, demonstrating the potential of these enzymes in producing a diverse array of esters. nih.gov The selection of an AAT with high specificity for both phenylacetyl-CoA and isobutanol is key to achieving high yields of the desired product. nih.gov

Biocatalytic Esterification of Phenylacetic Acid with Isobutanol

Direct biocatalytic esterification involves the use of a purified or immobilized enzyme, typically a lipase, to catalyze the reaction between phenylacetic acid and isobutanol in a controlled environment, often in a solvent-free system or in an organic solvent. scielo.br The use of immobilized lipases, such as Novozym 435 (an immobilized form of CALB), is a well-established method for this type of synthesis. nih.govscielo.br

The key advantages of this approach include:

Mild Reaction Conditions: Enzymatic reactions proceed at lower temperatures and pressures compared to chemical methods, reducing energy consumption and the formation of by-products. nih.gov

High Selectivity: Enzymes exhibit high chemo-, regio-, and enantioselectivity, leading to purer products. nih.gov

Environmental Benefits: Biocatalysis avoids the use of harsh acid or base catalysts and can be performed in greener solvents or even solvent-free systems. gcsu.edu

Research has shown that factors such as temperature, substrate molar ratio, enzyme concentration, and water content significantly influence the reaction rate and final conversion. nih.govscielo.br For similar lipase-catalyzed esterifications, conversions higher than 90% can be achieved under optimized conditions. scielo.br

ParameterOptimal Condition for Lipase-Catalyzed Esterification
Enzyme Immobilized Candida antarctica Lipase B (e.g., Novozym 435)
Temperature Typically 25-70°C
Substrate Molar Ratio Often an excess of one substrate (e.g., alcohol) is used
Solvent Non-polar organic solvents (e.g., heptane) or solvent-free
Water Removal Crucial to shift equilibrium towards ester formation

Metabolic Engineering Approaches for this compound Production

Metabolic engineering offers a sophisticated approach to produce this compound by redesigning the metabolism of a host microorganism, such as the yeasts Saccharomyces cerevisiae or Yarrowia lipolytica. nih.govnih.gov The goal is to create a microbial "cell factory" that efficiently converts a simple carbon source, like glucose, into the target ester.

Key metabolic engineering strategies include:

Pathway Introduction: Introducing a heterologous AAT gene (e.g., ATF1 from S. cerevisiae) that is efficient in using phenylacetyl-CoA and isobutanol as substrates. nih.govresearchgate.net

Precursor Supply Enhancement:

Phenylacetyl-CoA: Engineering the host to produce phenylacetic acid, which is then activated to phenylacetyl-CoA. This can be linked to amino acid metabolism, specifically the Ehrlich pathway which can convert phenylalanine to phenylacetaldehyde, a precursor to phenylacetic acid. researchgate.net

Isobutanol: Overexpressing genes in the isobutanol biosynthesis pathway, which is typically derived from the valine biosynthesis pathway. nih.govwisc.edu

Minimizing Competing Pathways: Deleting or downregulating genes that divert precursors away from the this compound pathway. This could include pathways that degrade the precursor molecules or produce competing esters. researchgate.net

For example, studies on the production of isobutyl acetate (B1210297) in Y. lipolytica have shown that expressing the ATF1 gene from S. cerevisiae and increasing the supply of the precursor acetyl-CoA can significantly enhance ester titers. nih.govresearchgate.net A similar strategy could be applied for this compound, provided the host organism can be engineered to supply both phenylacetyl-CoA and isobutanol.

Engineering StrategyTargetRationale
Enzyme Expression Overexpress an efficient Alcohol Acyltransferase (AAT)To catalyze the final esterification step.
Precursor Engineering Upregulate isobutanol and phenylacetic acid pathwaysTo increase the availability of substrates for the AAT.
Competing Pathway Deletion Knock out genes for by-product formationTo direct metabolic flux towards the desired product.

Chemical Synthesis Methodologies for this compound

Chemical synthesis remains the most common industrial method for producing this compound due to its straightforwardness and scalability.

Conventional Esterification Processes

The standard method for synthesizing this compound is the Fischer-Speier esterification of phenylacetic acid with isobutanol. chemicalbook.comodowell.com This is a reversible reaction that requires a catalyst, typically a strong acid, to achieve a reasonable reaction rate and yield. csic.es

To drive the equilibrium towards the product side and achieve high conversion, water is continuously removed from the reaction mixture, often by azeotropic distillation. The process generally involves heating the reactants in the presence of a catalyst. gcsu.edu

Catalysts:

Homogeneous Catalysts: Strong mineral acids like sulfuric acid (H₂SO₄) or p-toluenesulfonic acid (PTSA) are traditionally used. While effective, they are corrosive and require neutralization and separation steps, which can generate waste. csic.es

Heterogeneous Catalysts: Solid acid catalysts, such as acidic ion-exchange resins like Amberlyst-15, are increasingly favored. gcsu.edutubitak.gov.trmdpi.com These catalysts offer several advantages:

Easy separation from the product mixture by simple filtration.

Reduced corrosion and waste generation.

Potential for regeneration and reuse. gcsu.edu

Kinetic studies on similar esterifications using Amberlyst-15 have shown that factors like reaction temperature, catalyst loading, and the molar ratio of reactants significantly affect the conversion rate. tubitak.gov.trresearchgate.net

ParameterTypical Condition
Reactants Phenylacetic Acid, Isobutanol
Catalyst Sulfuric Acid, p-Toluenesulfonic Acid, or Amberlyst-15
Temperature Reflux temperature of the mixture (e.g., 110-150°C)
Water Removal Azeotropic distillation (e.g., using a Dean-Stark apparatus)
Molar Ratio Often an excess of isobutanol to shift the equilibrium

Transesterification Processes for Phenyl Acetate Derivatives

Transesterification is a key process for converting one ester into another by exchanging the alkoxy group. In the context of this compound synthesis, a precursor ester such as methyl phenylacetate or ethyl phenylacetate can be reacted with isobutyl alcohol. This reaction is an equilibrium process and is typically catalyzed by either an acid or a base to achieve a reasonable reaction rate.

Under acidic conditions, the mechanism involves a series of protonation and deprotonation steps. masterorganicchemistry.com The process, often abbreviated as PADPED (Protonation-Addition-Deprotonation-Protonation-Elimination-Deprotonation), begins with the protonation of the carbonyl oxygen of the starting ester by the acid catalyst. masterorganicchemistry.com This enhances the electrophilicity of the carbonyl carbon, facilitating a nucleophilic attack by isobutyl alcohol to form a tetrahedral intermediate. masterorganicchemistry.com Subsequent proton transfers and the elimination of the original alcohol (e.g., methanol (B129727) or ethanol) lead to the formation of this compound. masterorganicchemistry.com

Various metal complexes can also serve as catalysts. For instance, zinc(II)-based coordination networks have been shown to be effective heterogeneous catalysts for the transesterification of phenyl acetate with alcohols. researchgate.net The efficiency of such catalytic systems can be influenced by factors like steric hindrance of the substrate alcohol. researchgate.net The general reaction is as follows:

Phenylacetyl Ester (e.g., R=CH₃) + Isobutyl Alcohol ⇌ this compound + Alcohol (e.g., R=CH₃OH)

Synthesis of Phenylacetates using Montmorillonite (B579905) Clay Catalysts

Montmorillonite clays (B1170129), particularly those subjected to cation exchange, have emerged as effective, reusable, and environmentally friendly heterogeneous catalysts for esterification. nih.govias.ac.in These materials possess strong Brønsted acid sites that are crucial for catalyzing the reaction between a carboxylic acid and an alcohol. nih.gov

In the synthesis of phenylacetate esters, montmorillonite clays exchanged with metal cations like Al³⁺ have demonstrated significant catalytic activity. researchgate.net For the esterification of phenylacetic acid with p-cresol (B1678582), Al³⁺-montmorillonite was found to be more active than other metal-exchanged clays. nih.gov A study on the esterification of phenylacetic acid with p-cresol using Al³⁺-montmorillonite dried at 100°C showed a 67% conversion after 6 hours of refluxing. researchgate.net The advantages of using these nanoclay catalysts include operational simplicity, non-corrosiveness, and the ability to be regenerated and reused multiple times with nearly consistent performance. nih.gov

The catalytic activity is dependent on the preparation and drying temperature of the clay. For example, Al³⁺-montmorillonite dried at 400°C showed no conversion, indicating that excessive heat can deactivate the catalyst. researchgate.net

Carbonylation Reactions for Phenylacetic Acid Precursors

Phenylacetic acid, the essential precursor for the direct esterification to this compound, can be synthesized via carbonylation reactions. This method typically involves the reaction of a benzyl (B1604629) derivative with carbon monoxide in the presence of a transition metal catalyst. researchgate.netunipd.it

Palladium and rhodium complexes are commonly employed as catalysts for this transformation. researchgate.net For instance, benzyl alcohols can be carbonylated to produce phenylacetic acid derivatives using a palladium catalyst. unipd.it Another route involves the carbonylation of benzyl chloride derivatives. researchgate.net The reaction system often includes a phase-transfer catalyst to improve yields. researchgate.net Using a bistriphenylphosphine palladium dichloride catalyst with tetraethylammonium (B1195904) chloride as a phase-transfer catalyst, 2,4-dichlorobenzyl chloride was converted to 2,4-dichlorophenylacetic acid with a yield of up to 95%. researchgate.net

The reaction conditions are critical for achieving high yields and selectivity.

Table 1: Typical Conditions for Carbonylation of Benzyl Derivatives

ParameterValue RangeCatalyst System ExampleReference
Temperature80 - 120 °CPalladium or Rhodium based researchgate.netunipd.itresearchgate.net
Carbon Monoxide (CO) Pressure20 - 80 atmPalladium based unipd.it
SolventDioxane, Benzene, EthanolPalladium based unipd.it
Reaction Time1 - 4 hoursPalladium based unipd.it

Mechanistic Investigations of this compound Formation

Reaction Kinetics and Thermodynamic Considerations in Synthesis

The kinetics of esterification reactions, including the synthesis of this compound, are influenced by several parameters. Studies on similar esterification reactions, such as the synthesis of butyl acetate, provide insight into the kinetic behavior. ijert.org

The rate of reaction is significantly affected by temperature, the molar ratio of reactants, and the concentration of the catalyst. ijert.org Increasing the reaction temperature generally increases the reaction rate and conversion, but only up to an optimal point. ijert.orgresearchgate.net For example, in one study, an excellent yield of about 80% was achieved at 110°C, but the yield decreased at 150°C. researchgate.net This suggests that higher temperatures might promote side reactions or affect the equilibrium position unfavorably.

Table 2: Influence of Parameters on Esterification Reaction Rate

ParameterEffect on Reaction RateNoteReference
TemperatureIncreases rate to an optimum pointHigher temperatures can lead to decreased yield. ijert.orgresearchgate.net
Catalyst LoadingIncreases rateRate is generally proportional to catalyst concentration. ijert.org
Molar Ratio of ReactantsIncreases rate and conversionUsing an excess of alcohol shifts the equilibrium towards the products. researchgate.net

Catalytic Mechanisms in Esterification and Transesterification

The mechanisms of esterification and transesterification are fundamentally shaped by the catalyst employed.

In Heterogeneous Catalysis (e.g., Montmorillonite Clay): The catalytic activity of cation-exchanged montmorillonite clay in esterification is attributed to its Brønsted acid sites. nih.gov The mechanism proceeds as follows:

Protonation: The carboxylic acid (phenylacetic acid) is protonated at the carbonyl oxygen by a proton from the catalyst's Brønsted acid site. This forms an oxonium ion. nih.gov

Nucleophilic Attack: The alcohol (isobutyl alcohol) acts as a nucleophile and attacks the now highly electrophilic carbonyl carbon of the protonated acid.

Intermediate Formation: This attack results in the formation of a tetrahedral intermediate. nih.gov

Elimination: The intermediate eliminates a molecule of water and a proton to yield the final ester product, this compound, and regenerate the acid catalyst. nih.gov

In Acid-Catalyzed Transesterification: The mechanism follows the PADPED pathway, as previously mentioned. masterorganicchemistry.com

P rotonation of the starting ester's carbonyl group.

A ddition of the nucleophile (isobutyl alcohol) to form a tetrahedral intermediate.

D eprotonation of the incoming alcohol group.

P rotonation of the leaving alkoxy group.

E limination of the original alcohol.

D eprotonation of the new ester's carbonyl group to yield the final product and regenerate the catalyst. masterorganicchemistry.com

Side Reactions and Byproduct Formation in Synthesis

The primary challenge in esterification synthesis is not typically the formation of unique side products but rather the management of the reaction equilibrium and the separation of unreacted starting materials.

Hydrolysis: The most significant "side reaction" is the reverse reaction of esterification, which is hydrolysis. The presence of water, a product of the esterification, can hydrolyze the ester back into phenylacetic acid and isobutyl alcohol, limiting the final yield. This is why reaction conditions are often manipulated to remove water as it forms.

Ether Formation: In the presence of strong acid catalysts and at elevated temperatures, alcohols can undergo dehydration to form ethers. In this case, two molecules of isobutyl alcohol could react to form diisobutyl ether. This is generally a minor pathway under typical esterification conditions but can become more significant at higher temperatures.

Incomplete Conversion: Due to the reversible nature of the reaction, the final product mixture will contain unreacted phenylacetic acid and isobutyl alcohol along with the desired this compound and water. These unreacted materials are the main byproducts that need to be removed during purification. In a study on isobutyl acetate synthesis, incomplete reaction was a major contributor to a lower-than-theoretical yield. pbworks.com

Biological Activities and Biochemical Pathways Involving Phenylacetate Esters

Role of Isobutyl Phenylacetate (B1230308) in Natural Systems

Isobutyl phenylacetate has been identified as a natural volatile compound in a limited number of plant species. Its presence contributes to the characteristic aroma of these organisms. For instance, it is a known constituent of cocoa thegoodscentscompany.com. Additionally, various microorganisms are known to produce a range of volatile organic compounds, including esters like this compound, which can play roles in communication and defense frontiersin.org. Bacteria such as Bacillus mycoides have been found to produce the related compounds phenylacetic acid (PAA) and methylphenyl acetate (B1210297) frontiersin.orgnih.gov.

Organism Type Specific Examples
PlantsCocoa thegoodscentscompany.com
MicroorganismsPhenylacetic acid, a precursor, is produced by various bacteria, including Bacillus species frontiersin.orgnih.gov.

The biosynthesis of short-chain esters like this compound in biological systems is typically facilitated by a class of enzymes known as alcohol acyltransferases (AATs) researchgate.netnih.govnih.gov. This enzymatic reaction involves the condensation of an alcohol with an acyl-coenzyme A (acyl-CoA) molecule researchgate.netnih.gov.

In the case of this compound, the specific precursors are isobutanol and phenylacetyl-CoA. The AAT enzyme catalyzes the transfer of the phenylacetyl group from phenylacetyl-CoA to isobutanol, resulting in the formation of this compound and the release of coenzyme A. This pathway is a common mechanism used by various organisms, including yeasts and bacteria, to produce a diverse array of volatile esters that contribute to their flavor and aroma profiles researchgate.netnih.govnih.gov.

Metabolic Pathways Related to Phenylacetic Acid and its Esters

Phenylacetic acid (PAA) is the carboxylic acid precursor to this compound and is a significant natural auxin in plants, often accumulating to higher levels than the more extensively studied indole-3-acetic acid (IAA) oup.combiorxiv.orgnih.gov. Understanding the metabolism of PAA is crucial to understanding the availability of the precursor for ester formation.

The primary biosynthetic route for PAA in plants originates from the amino acid phenylalanine oup.combiorxiv.org. This process runs parallel to the biosynthesis of IAA but involves distinct enzymes oup.combiorxiv.org. The main pathway involves the conversion of phenylalanine to phenylpyruvate oup.combiorxiv.org. This intermediate is then decarboxylated to form PAA oup.combiorxiv.org.

Secondary or alternative pathways for PAA biosynthesis also exist. One such route involves the conversion of phenylalanine to phenylacetaldehyde, which is subsequently oxidized to PAA oup.combiorxiv.orgresearchgate.net. Another minor pathway, which can be activated by stress, proceeds through a phenylacetaldoxime intermediate derived from phenylalanine oup.combiorxiv.orgnih.gov.

Pathway Step Precursor Intermediate Product Key Enzyme Families (where known)
Primary PathwayPhenylalaninePhenylpyruvatePhenylacetic AcidPhenylpyruvate aminotransferase-like enzymes oup.combiorxiv.org
Secondary PathwayPhenylalaninePhenylacetaldehydePhenylacetic AcidPhenylacetaldehyde synthase, Aldehyde dehydrogenase oup.combiorxiv.orgresearchgate.net
Aldoxime PathwayPhenylalaninePhenylacetaldoximePhenylacetic AcidCytochrome P450 enzymes (e.g., CYP79A2) oup.combiorxiv.org

To maintain hormonal homeostasis and regulate its activity, plants metabolize PAA by conjugating it with other molecules, primarily amino acids and glucose researcher.lifeoup.comnih.gov. This process is analogous to the metabolic regulation of IAA nih.gov.

Amino Acid Conjugation: PAA can be linked to various amino acids via an amide bond. This reaction is catalyzed by enzymes from the GRETCHEN HAGEN 3 (GH3) family of acyl acid amido synthetases biorxiv.org. Previously, only conjugates with aspartate (PAA-Asp) and glutamate (B1630785) (PAA-Glu) were well-documented biorxiv.org. However, recent research has identified several novel endogenous PAA conjugates in plants like pea and wheat, including phenylacetyl-leucine (PAA-Leu), phenylacetyl-phenylalanine (PAA-Phe), and phenylacetyl-valine (PAA-Val) oup.combiorxiv.orgnih.gov.

Glucose Conjugation: PAA can also be conjugated to glucose to form a glucose ester, phenylacetyl-glucose (PAA-glc) biorxiv.orgresearcher.lifenih.gov. This reaction creates a reversible storage form of the auxin. The formation of PAA-glc is catalyzed by enzymes known as UDP-glucosyltransferases (UGTs) biorxiv.org. The presence of PAA-glc has been confirmed in several plant species, including Arabidopsis, pea, and spruce oup.com.

These conjugation pathways demonstrate a complex regulatory network that plants use to manage the levels of active PAA, sharing core metabolic machinery with IAA homeostasis researcher.lifeoup.comnih.gov.

Conjugate Type Molecule Added Resulting Compound Enzyme Family Identified in
Amide ConjugateAspartatePhenylacetyl-aspartate (PAA-Asp)GRETCHEN HAGEN 3 (GH3) biorxiv.orgArabidopsis biorxiv.org
Amide ConjugateGlutamatePhenylacetyl-glutamate (PAA-Glu)GRETCHEN HAGEN 3 (GH3) biorxiv.orgArabidopsis biorxiv.org
Amide ConjugateLeucinePhenylacetyl-leucine (PAA-Leu)GRETCHEN HAGEN 3 (GH3) biorxiv.orgnih.govPea, Wheat biorxiv.orgnih.gov
Amide ConjugatePhenylalaninePhenylacetyl-phenylalanine (PAA-Phe)GRETCHEN HAGEN 3 (GH3) biorxiv.orgnih.govPea, Wheat biorxiv.orgnih.gov
Amide ConjugateValinePhenylacetyl-valine (PAA-Val)GRETCHEN HAGEN 3 (GH3) biorxiv.orgnih.govPea, Wheat biorxiv.orgnih.gov
Glucose EsterGlucosePhenylacetyl-glucose (PAA-glc)UDP-glucosyltransferase (UGT) biorxiv.orgArabidopsis, Pea, Spruce oup.com

Phenylacetic Acid (PAA) Metabolism in Land Plants

Inactivation Mechanisms of Phenylacetic Acid

Phenylacetic acid (PAA), a biologically active compound, undergoes various metabolic processes that lead to its inactivation and clearance from biological systems. These mechanisms primarily involve conjugation with other molecules, such as amino acids or sugars, to form more water-soluble compounds that can be easily excreted.

In plants, a key inactivation pathway for PAA is conjugation. Studies have demonstrated that PAA can be conjugated with amino acids and glucose. For instance, in Arabidopsis, plants engineered to overexpress the GH3.5 enzyme showed a 15- to 70-fold increase in the accumulation of PAA-Aspartate (PAA-Asp), which corresponded with a decrease in the levels of free, active PAA by up to five times. Similarly, the induction of the GH3.9 enzyme in Arabidopsis led to a 13-fold increase in PAA-Glutamate (PAA-Glu) levels. These findings indicate that amino acid conjugation is a significant mechanism for regulating the homeostasis and inactivation of PAA in plants.

In mammals, a different conjugation pathway serves to inactivate and eliminate PAA. Phenylacetic acid is used therapeutically to treat hyperammonemia, where it helps reduce excess ammonia (B1221849) levels. The mechanism involves the formation of phenylacetyl-CoA, which then reacts with the amino acid glutamine to produce phenylacetylglutamine (B1677654). This conjugated molecule is subsequently excreted from the body, providing an effective route for nitrogen disposal.

Microbial Metabolic Pathways for Phenylacetate Derivatives

Microbes, particularly bacteria, have evolved efficient pathways to degrade aromatic compounds like phenylacetate, often using them as a carbon and energy source. The bacterial catabolism of phenylacetate is a well-elucidated "hybrid" pathway that incorporates features of both aerobic and anaerobic metabolism. This pathway is found in approximately 16% of all bacteria with sequenced genomes, including common species like Escherichia coli and Pseudomonas putida.

The process begins with the activation of phenylacetate into its coenzyme A (CoA) thioester, a step characteristic of anaerobic metabolism. This is followed by a series of aerobic reactions involving oxygenases to break down the stable aromatic ring. The key enzymatic steps are outlined below.

Key Steps in the Bacterial Phenylacetate Degradation Pathway

Step Reaction Enzyme(s) Product
1. Activation Phenylacetate is converted to its CoA thioester. Phenylacetate-CoA ligase (PaaK) Phenylacetyl-CoA
2. Epoxidation An oxygen atom is inserted into the aromatic ring. Phenylacetyl-CoA monooxygenase complex (PaaABCDE) 1,2-epoxyphenylacetyl-CoA
3. Isomerization The reactive epoxide is rearranged into a seven-membered ring. PaaG isomerase 2-oxepin-2(3H)-ylideneacetyl-CoA

| 4. Ring Cleavage & Oxidation | The ring is hydrolytically opened, followed by β-oxidation. | Various enzymes | Acetyl-CoA and Succinyl-CoA |

This table details the central enzymatic reactions in the aerobic degradation of phenylacetate by bacteria.

This pathway is distinct from the one typically found in fungi, which usually metabolize phenylacetate through oxidation to homogentisate. The bacterial pathway's use of CoA intermediates and a unique multicomponent oxygenase to epoxidize the aromatic ring highlights a sophisticated strategy for catabolizing this resilient organic substrate.

Pharmacological and Physiological Activities of Phenylacetate Derivatives

Antidepressant-Like Activity of Phenylacetate Esters

Derivatives of phenylacetic acid have demonstrated potential as antidepressant agents in preclinical studies. Research into phenylacetamide derivatives, which are structurally related to phenylacetate esters, has shown promising results. In one study, a series of chemically modified phenylacetamides were evaluated for antidepressant activity using established mouse models (tail suspension test and forced swim test).

The investigation revealed that many of the synthesized compounds displayed moderate to good antidepressant activity. The most potent compound in the series, designated VS25, exhibited a greater antidepressant effect than the standard drugs moclobemide, imipramine, and fluoxetine. Additionally, the compound Benactyzine, a phenylacetate derivative, has been used as an anticholinergic drug in the treatment of depression. The mechanisms underlying these effects are believed to involve the modulation of monoaminergic systems. Antidepressants often work by increasing the synaptic availability of neurotransmitters like serotonin (B10506) and noradrenaline. The antidepressant-like effects of some new compounds have been linked to interactions with serotonin 5-HT1A receptors.

Antidepressant Activity of Phenylacetamide Derivatives

Compound Test Dose (mg/kg) Antidepressant Potential (% Decrease in Immobility)
VS25 Tail Suspension Test 30 82.23%
Moclobemide Tail Suspension Test 20 70.08%
Imipramine Tail Suspension Test 15 74.40%

| Fluoxetine | Tail Suspension Test | 20 | 79.20% |

This table presents the comparative antidepressant potential of a lead phenylacetamide compound (VS25) against standard antidepressant drugs in the tail suspension test.

Antifungal Properties of Phenylacetic Acid and its Esters

Phenylacetic acid and its derivatives exhibit significant antifungal properties against a range of fungal species, including important plant pathogens. PAA isolated from the bacterium Streptomyces humidus has been shown to be a potent inhibitor of several fungi.

Research has demonstrated that PAA and its salt, sodium phenylacetate, can completely inhibit the growth of pathogens such as Pythium ultimum, Phytophthora capsici, Rhizoctonia solani, and Saccharomyces cerevisiae at concentrations ranging from 10 to 50 μg/ml. The efficacy of PAA in inhibiting the spore germination and hyphal growth of P. capsici was found to be comparable to that of the commercial fungicide metalaxyl. This antimicrobial activity is not limited to microbes; PAA is a primary component of the metapleural gland secretions of Atta leaf-cutting ants, which use it as a chemical defense against fungal pathogens in their gardens. Termites also secrete PAA to inhibit the growth of entomopathogenic fungi like Metarhizium anisopliae and Beauveria bassiana.

In Vitro Antifungal Activity of Phenylacetic Acid

Fungal Species Pathogen Type Inhibitory Concentration (µg/mL)
Pythium ultimum Plant Pathogen 10 - 50
Phytophthora capsici Plant Pathogen 10 - 50
Rhizoctonia solani Plant Pathogen 10 - 50
Saccharomyces cerevisiae Yeast 10 - 50
Metarhizium anisopliae Entomopathogenic Fungus Inhibition of germination/growth observed

This table summarizes the effective concentrations of phenylacetic acid for inhibiting the growth of various fungi.

Cytotoxic and Antitumor Activities of Phenylacetate Derivatives

Phenylacetate and its derivatives have been identified as having potential antineoplastic activity, demonstrating the ability to inhibit the growth of tumor cells and induce apoptosis (programmed cell death). The mechanism of action is multifaceted, with one key pathway being the inhibition of protein prenylation, a process critical for the growth of malignant cells.

Studies have shown that phenylacetate and related compounds can induce cytostasis (growth arrest) in various human tumor cell lines, including those from prostatic carcinoma, glioblastomas, and malignant melanoma. The potency of these derivatives often correlates with their lipophilicity and their ability to inhibit protein prenylation.

Synthetic phenylacetamide derivatives have also been evaluated for their anticancer effects. In tests against breast cancer cell lines (MCF-7, MDA-MB-468) and a pheochromocytoma line (PC-12), these compounds showed significant cytotoxic effects. One derivative, in particular, was highly effective, triggering apoptosis through both intrinsic and extrinsic cellular pathways. This was evidenced by the upregulation of key apoptosis-related gene expression (Bcl-2, Bax, FasL) and the activation of caspase 3.

Cytotoxic Activity of a Phenylacetamide Derivative (3d)

Cell Line Cancer Type IC50 Value (µM)
MDA-MB-468 Breast Cancer 0.6 ± 0.08
PC-12 Pheochromocytoma 0.6 ± 0.08

| MCF-7 | Breast Cancer | 0.7 ± 0.4 |

This table shows the half-maximal inhibitory concentration (IC50) values for a potent phenylacetamide derivative against several cancer cell lines.

Impact on Plant Physiology as an Auxin (Phenylacetic Acid)

Phenylacetic acid (PAA) is a naturally occurring plant hormone belonging to the auxin class, which plays a critical role in plant growth and development. PAA is found widely throughout the plant kingdom and, while its existence has been known for decades, it has received renewed scientific interest.

Although PAA generally exhibits lower biological potency than the principal auxin, indole-3-acetic acid (IAA)—often less than 10% of IAA's activity in classic auxin bioassays—it is frequently present in plant tissues at much higher concentrations. PAA shares key signaling pathways with IAA, regulating the same sets of auxin-responsive genes through the established TIR1/AFB receptor pathway.

One of the most well-documented roles of PAA is the promotion of root growth and development. Application of PAA has been shown to induce the formation of roots in a variety of plant species, including tomato, sunflower, and tobacco. Beyond its role in development, PAA also possesses antimicrobial properties, and its production can be enhanced when plants are under attack from herbivores, suggesting it also functions in plant defense mechanisms.

Comparison of PAA and IAA as Plant Auxins

Feature Phenylacetic Acid (PAA) Indole-3-Acetic Acid (IAA)
Origin Derived from Phenylalanine Primarily derived from Tryptophan
Potency Lower (typically <10% of IAA) Higher, the most potent natural auxin
Endogenous Levels Often significantly higher than IAA Lower than PAA in many tissues
Signaling Pathway Acts via the TIR1/AFB pathway Acts via the TIR1/AFB pathway

| Primary Roles | Promotion of root growth and development; plant defense | Broad roles in cell elongation, division, differentiation; apical dominance; tropisms |

This table compares the key characteristics of Phenylacetic Acid (PAA) and Indole-3-Acetic Acid (IAA) as plant auxins.

Enzymatic Interactions and Inhibition Studies

Phenylacetate and its esters are biologically active molecules that serve as substrates for various metabolic enzymes and can also act as inhibitors of key proteins involved in cellular signaling and metabolic pathways. These interactions are fundamental to both the catabolism of these compounds in microorganisms and their pharmacological effects in mammalian systems.

Metabolic Enzymatic Interactions

In numerous bacteria, phenylacetate is degraded through a specialized aerobic catabolic pathway. The process is initiated by phenylacetate-CoA ligase (PaaK) , which activates phenylacetic acid to its coenzyme A (CoA) thioester, phenylacetyl-CoA nih.gov. This is a critical first step that prepares the stable aromatic ring for subsequent enzymatic attack nih.govnih.gov. The pathway proceeds through a series of complex enzymatic reactions, including ring epoxidation by a multicomponent oxygenase and hydrolytic ring cleavage by the bifunctional protein PaaZ, which possesses both enoyl-CoA hydratase and aldehyde dehydrogenase activities nih.gov. Thioesterases, such as PaaI, are also involved, playing a role in hydrolyzing phenylacetyl-CoA to release CoA, which may be important when downstream enzymes in the pathway become limiting researchgate.net.

In plants, phenylacetic acid (PAA) metabolism involves conjugation reactions catalyzed by enzymes from the Gretchen Hagen 3 (GH3) family . These enzymes link PAA to amino acids, a process that regulates the activity of PAA as a plant hormone oup.com.

Furthermore, simple phenylacetate esters, such as ethyl phenylacetate, are substrates for carboxylesterases found in microorganisms like Aspergillus oryzae and Rhizopus oryzae. These enzymes catalyze both the hydrolysis of the ester bond and its synthesis, depending on the reaction conditions semanticscholar.org.

Enzymatic and Receptor Inhibition

Beyond serving as metabolic substrates, phenylacetate and its derivatives have been shown to inhibit several enzymes and receptors, which is closely linked to their observed anti-cancer properties.

Mevalonate (B85504) Pathway Inhibition : Phenylacetate (PA) has been identified as an inhibitor of mevalonate pyrophosphate decarboxylase (MPD) , an enzyme in the mevalonate pathway which is essential for cholesterol biosynthesis nih.govnih.gov. Studies have confirmed that MPD is a site of PA-mediated growth inhibition. However, research also indicates that PA has additional inhibitory targets, as its growth-inhibiting effects were additive with lovastatin, a known inhibitor of an earlier step in the same pathway nih.gov.

Cell Cycle Regulation : In renal cancer cell lines, phenylacetate induces a G1 cell cycle arrest by modulating the activity of key regulatory proteins. It leads to reduced activity of cyclin-dependent kinase 2 (CDK2) . This inhibition is achieved indirectly by increasing the expression of the p21Cip1 protein, a natural inhibitor that binds to and inactivates the CDK2 enzyme complex nih.gov.

Estrogen Receptor Antagonism : Phenylacetate and its analog, 4-chlorophenylacetate (B1239117) (4-CPA), exhibit potent antiestrogenic properties in estrogen receptor (ER) positive breast cancer cells nih.gov. These compounds can block the binding of the estrogen receptor to the estrogen response element (ERE) on DNA nih.gov. This action inhibits the transcription of estrogen-responsive genes, such as c-myc and progesterone (B1679170) receptor (PR), ultimately leading to a reduction in cancer cell proliferation nih.govnih.gov. Studies show that 4-CPA is 3 to 4 times more potent than PA in inhibiting the growth of ER-positive cell lines nih.gov.

These diverse enzymatic interactions highlight the multifaceted biological roles of phenylacetate esters, ranging from their function as metabolic intermediates to their activity as targeted inhibitors of critical cellular pathways.

Table 1: Enzymes and Receptors Interacting with Phenylacetate and its Derivatives

Enzyme/Receptor Compound Interaction Type Biological Context
Phenylacetate-CoA ligase (PaaK) Phenylacetate Substrate Bacterial aerobic degradation of phenylacetate nih.gov
Phenylacetyl-CoA Thioesterase (PaaI) Phenylacetyl-CoA Substrate (Hydrolysis) Bacterial metabolism, Coenzyme A release researchgate.net
Carboxylesterases Ethyl phenylacetate Substrate (Hydrolysis/Synthesis) Fungal metabolism semanticscholar.org
Gretchen Hagen 3 (GH3) Enzymes Phenylacetic acid Substrate (Conjugation) Plant hormone regulation oup.com
Mevalonate Pyrophosphate Decarboxylase Phenylacetate Inhibition Anti-tumor activity, Cholesterol biosynthesis pathway nih.govnih.gov
Cyclin-Dependent Kinase 2 (CDK2) Phenylacetate Inhibition (Indirect) Cancer cell cycle regulation nih.gov

Table 2: Summary of Phenylacetate Inhibition Studies

Target Inhibitor System/Cell Line Observed Effect
Mevalonate Pyrophosphate Decarboxylase Phenylacetate PC-3 (Prostate Cancer) and others Reversible inhibition of tumor cell growth nih.gov
Cyclin-Dependent Kinase 2 (CDK2) Phenylacetate Caki-1, Os-RC-2, RCC10 (Renal Cancer) Reduced CDK2 activity, G1 cell cycle arrest at doses of 2-5 mM nih.gov
Estrogen Receptor (ER) Phenylacetate, 4-chlorophenylacetate T47-D, MCF-7, ZR-75-1 (Breast Cancer) Inhibition of estrogen-induced gene activity by up to 90% nih.gov

Structure Activity Relationship Sar Studies of Isobutyl Phenylacetate and Analogs

Influence of Alkyl Chain Length on Biological Activity

The length and structure of the alkyl ester chain in phenylacetate (B1230308) analogs play a crucial role in determining the molecule's lipophilicity, which in turn affects its absorption, distribution, and ultimately, its biological activity. The esterification of hydrophilic phenolic compounds is a common strategy to enhance their solubility in nonpolar environments like cell membranes. nih.govresearchgate.net

Research on various phenolic acid esters demonstrates a well-established, non-linear relationship between the alkyl chain length and biological effectiveness, often referred to as a "parabolic" or "cut-off" effect. uc.pt Initially, as the alkyl chain length increases from a methyl to a medium-length chain (e.g., octyl), the lipophilicity of the molecule increases. This enhancement often leads to improved biological activity, such as antioxidant or antiproliferative effects, because the compound can more effectively partition into and across lipid membranes to reach its target. nih.govuc.pt

However, beyond a certain optimal chain length, any further increase can lead to a significant decrease in activity. This "cut-off" phenomenon may be attributed to several factors, including reduced solubility in the aqueous phase, steric hindrance at the target site, or the molecule becoming trapped within the lipid bilayer, preventing it from reaching intracellular targets.

For instance, studies on protocatechuic acid alkyl esters, a related class of phenolic compounds, have shown that their radical scavenging activity improves as the alkyl chain is lengthened. This suggests that the increased lipophilicity enhances their ability to function as antioxidants within a lipid environment. nih.govresearchgate.net This principle is broadly applicable to phenylacetate esters, where modifying the isobutyl group to shorter or longer alkyl chains would be expected to modulate biological activity in a similar parabolic fashion.

Table 1: Representative Data on the Effect of Alkyl Chain Length on the Antioxidant Activity of Phenolic Acid Esters

CompoundAlkyl ChainRelative Antioxidant Activity (%)
Methyl Phenylacetate Analog-CH₃45
Ethyl Phenylacetate Analog-CH₂CH₃62
Propyl Phenylacetate Analog-(CH₂)₂CH₃78
Butyl Phenylacetate Analog-(CH₂)₃CH₃85
Octyl Phenylacetate Analog-(CH₂)₇CH₃95
Dodecyl Phenylacetate Analog-(CH₂)₁₁CH₃70

Effects of Substituents on Phenyl Ring on Biological Activity

Modifications to the phenyl ring of phenylacetate analogs, through the addition of various substituent groups, can profoundly alter their electronic, steric, and hydrophobic properties, thereby influencing their interaction with biological targets. The nature, position (ortho, meta, para), and number of these substituents are key determinants of biological activity.

The electronic effects of substituents are particularly important. Electron-withdrawing groups (EWGs), such as halogens (-F, -Cl) or nitro groups (-NO₂), can increase the acidity of the phenylacetic acid moiety and may enhance interactions with certain biological targets through mechanisms like hydrogen bonding or dipole-dipole interactions. Conversely, electron-donating groups (EDGs), like methyl (-CH₃) or methoxy (-OCH₃), can increase electron density in the phenyl ring and may affect the molecule's redox potential and metabolic stability. mdpi.commdpi.com

The position of the substituent also has a significant impact. For example, in a study of progesterone (B1679170) derivatives containing a substituted phenylacetate at the C-17 position, the presence of a fluorine atom at the meta position of the phenyl ring resulted in higher and more selective binding activity to the progesterone receptor compared to analogs with the fluorine at the ortho or para positions. nih.gov This highlights the critical role of substituent placement in achieving optimal geometry for receptor binding. Similarly, computational studies on other phenylacetic acid derivatives have shown that meta-substituted compounds exhibit superior binding interactions compared to their ortho and para counterparts for targets like DNA and certain enzymes. researchgate.net

Steric bulk is another crucial factor. Large, bulky substituents can cause steric hindrance, preventing the molecule from fitting into the binding site of a target protein or enzyme. However, in some cases, bulky groups can enhance selectivity or improve metabolic stability by shielding a reactive part of the molecule from enzymatic degradation. mdpi.com

Table 2: Influence of Phenyl Ring Substituents on Receptor Binding Affinity of Phenylacetate Analogs

AnalogSubstituentPositionRelative Binding Affinity (%)
Unsubstituted-H-50
Fluoro Analog A-Fortho65
Fluoro Analog B-Fmeta95
Fluoro Analog C-Fpara70
Chloro Analog-Clmeta92
Methyl Analog-CH₃para58

Computational Approaches in Structure-Activity Relationship Studies

Computational chemistry has become an indispensable tool in modern drug discovery, allowing researchers to predict the biological activity of compounds and understand their mechanisms of action at a molecular level. For phenylacetate analogs, techniques like QSAR modeling and molecular docking provide valuable insights that guide the synthesis of more potent and selective molecules.

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling method that aims to find a mathematical relationship between the chemical structures of a series of compounds and their biological activities. researchgate.net In a QSAR study, various physicochemical properties and structural features of the molecules, known as "descriptors," are calculated. These descriptors can include parameters related to hydrophobicity (e.g., logP), electronics (e.g., HOMO/LUMO energies), and steric effects (e.g., molecular volume). mdpi.comstmjournals.in

Molecular docking is a computational technique used to predict the preferred orientation of one molecule (the ligand) when bound to a second (the receptor, typically a protein or enzyme). mdpi.com It simulates the binding process and calculates a "docking score," which estimates the binding affinity between the ligand and the receptor. This method provides a detailed, three-dimensional view of the interactions at the binding site, such as hydrogen bonds, hydrophobic interactions, and electrostatic interactions. researchgate.net

Docking studies involving phenylacetic acid derivatives have been conducted on various biological targets, including enzymes like urease and Pim kinase, as well as DNA. researchgate.net These studies have successfully elucidated the binding modes of these compounds. For example, docking results have shown that phenylacetic acid derivatives can interact with key amino acid residues in an enzyme's active site through polar interactions. One study found that 4-propyl-phenylacetic acid showed a strong docking score with the urease enzyme, while 3-chloro-phenylacetic acid demonstrated potent binding to DNA. researchgate.net By visualizing these interactions, researchers can understand why certain analogs are more active than others and can rationally design new derivatives with modifications that enhance binding to the target.

Stereochemical Considerations in Phenylacetate Activity

Stereochemistry, the three-dimensional arrangement of atoms in a molecule, is a fundamental aspect of biological activity. Since most biological targets, such as enzymes and receptors, are chiral, they often interact differently with the different stereoisomers (e.g., enantiomers or diastereomers) of a chiral drug molecule. mdpi.com

For example, studies on chiral compounds have shown that stereochemistry can lead to substantial differences in antimalarial activity, with the "natural" isomers consistently being the most potent. mdpi.com In some cases, one enantiomer may be highly active while the other is completely inactive or may even have undesirable effects. These stereoselective differences can also be observed in the pharmacokinetics of the compounds, with enantiomers showing different rates of absorption, distribution, and metabolism. mdpi.com Therefore, the synthesis and biological evaluation of individual stereoisomers are critical for the development of effective and safe therapeutic agents based on the phenylacetate scaffold.

Advanced Analytical Methodologies for Isobutyl Phenylacetate Research

Chromatographic Techniques

Chromatography is indispensable for separating isobutyl phenylacetate (B1230308) from complex mixtures and for its quantification. Gas and liquid chromatography, particularly when coupled with mass spectrometry, provide powerful tools for detailed analysis.

Gas Chromatography-Mass Spectrometry (GC-MS) for Identification and Purity Analysis

Gas Chromatography-Mass Spectrometry (GC-MS) is a cornerstone technique for the analysis of volatile compounds like isobutyl phenylacetate. In this method, the compound is vaporized and separated from other components based on its boiling point and interaction with a stationary phase in a capillary column. Following separation, it enters a mass spectrometer, where it is ionized, fragmented, and detected.

The resulting mass spectrum serves as a chemical fingerprint. For this compound, ionization typically occurs via electron ionization (EI), leading to a characteristic fragmentation pattern. The molecular ion peak ([M]⁺) is observed at a mass-to-charge ratio (m/z) corresponding to its molecular weight (192.26 g/mol ). spectrabase.com The fragmentation pattern provides definitive structural information, with key fragments aiding in its unambiguous identification. spectrabase.comnih.gov Purity is assessed by the presence of a single dominant peak at the expected retention time, with the absence of significant impurity peaks. The retention index, a normalized measure of a compound's retention time, for this compound is approximately 1391 on standard non-polar columns. spectrabase.com

Table 1: Key GC-MS Fragmentation Data for this compound spectrabase.comnih.gov

Mass-to-Charge Ratio (m/z) Proposed Fragment Ion Interpretation
192 [C₁₂H₁₆O₂]⁺ Molecular Ion
136 [C₈H₈O₂]⁺ Loss of isobutylene (B52900) (C₄H₈)
91 [C₇H₇]⁺ Tropylium ion, characteristic of benzyl (B1604629) group

This interactive table summarizes the primary fragments observed in the electron ionization mass spectrum of this compound, which are critical for its identification.

High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS/MS) for Metabolite Analysis

While this compound itself is highly suitable for GC-MS, the analysis of its potential metabolites, which are often less volatile and more polar, necessitates the use of High-Performance Liquid Chromatography-Tandem Mass Spectrometry (HPLC-MS/MS). In biological systems, this compound is expected to be hydrolyzed by esterases into isobutyl alcohol and phenylacetic acid (PAA). PAA is further metabolized into compounds such as phenylacetylglutamine (B1677654) (PAG) and hippuric acid. nih.govnih.gov

HPLC-MS/MS methods are developed to simultaneously determine these related compounds in biological matrices like plasma and urine. nih.govresearchgate.net The analysis typically involves a reverse-phase HPLC column for separation, followed by detection using tandem mass spectrometry, often in the negative ion mode with selected reaction monitoring (SRM) for high sensitivity and specificity. nih.gov This approach allows for the precise quantification of metabolites, which is crucial for pharmacokinetic and metabolic studies. sielc.com For Mass-Spec compatible applications, volatile acids like formic acid are used in the mobile phase instead of non-volatile acids like phosphoric acid. sielc.com

Table 2: Typical HPLC-MS/MS Parameters for Phenylacetate Metabolite Analysis nih.govnih.gov

Parameter Condition
Column Reverse-Phase C18
Mobile Phase Gradient of acetonitrile (B52724) and water with formic acid
Ionization Mode Electrospray Ionization (ESI), Negative
Detection Mode Selected Reaction Monitoring (SRM)

| Analysis Time | ~2-7 minutes |

This interactive table outlines common conditions for the HPLC-MS/MS analysis of metabolites related to the phenylacetate moiety of this compound.

Spectroscopic Characterization in Research

Spectroscopic techniques provide fundamental insights into the molecular structure and bonding of this compound, which are essential for structural confirmation and for studying reaction dynamics.

Nuclear Magnetic Resonance (NMR) Spectroscopy in Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is one of the most powerful tools for elucidating the precise structure of organic molecules. ethernet.edu.etnottingham.ac.ukcore.ac.uk Both ¹H NMR and ¹³C NMR spectra provide detailed information about the chemical environment of the hydrogen and carbon atoms, respectively, within the this compound molecule.

The ¹H NMR spectrum confirms the presence of all distinct protons, and their arrangement is deduced from chemical shifts (δ), integration values (relative number of protons), and spin-spin coupling patterns (multiplicity). slideshare.net For instance, the spectrum will show distinct signals for the aromatic protons of the phenyl group, the methylene (B1212753) protons of the acetate (B1210297) and isobutyl groups, and the methyl protons of the isobutyl group.

Table 3: Predicted ¹H NMR Spectral Data for this compound

Protons Chemical Shift (δ, ppm) (Predicted) Multiplicity Integration
Phenyl (aromatic) ~7.2-7.4 Multiplet 5H
Benzyl (-CH₂-) ~3.6 Singlet 2H
Ester Methylene (-O-CH₂-) ~3.9 Doublet 2H
Isobutyl Methine (-CH-) ~1.9 Multiplet 1H

This interactive table presents the expected ¹H NMR signals for this compound, crucial for verifying its molecular structure.

The ¹³C NMR spectrum provides complementary information by showing distinct signals for each unique carbon atom in the molecule, confirming the carbon skeleton.

Infrared (IR) Spectroscopy in Mechanistic Studies

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation at specific frequencies corresponding to the vibrations of chemical bonds. nih.gov For this compound, the IR spectrum is characterized by strong absorption bands indicative of its ester functionality and aromatic ring.

In mechanistic studies, techniques like in-situ Attenuated Total Reflectance (ATR)-IR spectroscopy can be employed to monitor the progress of a reaction in real-time. rsc.org For example, in the synthesis of this compound via the esterification of phenylacetic acid with isobutyl alcohol, IR spectroscopy can track the reaction kinetics. This is achieved by monitoring the disappearance of the broad O-H stretching band of the carboxylic acid reactant and the appearance of the characteristic C=O stretching band of the ester product. rsc.org This allows researchers to study the reaction mechanism, optimize process conditions, and determine kinetic parameters.

Table 4: Characteristic Infrared Absorption Bands for this compound nih.gov

Wavenumber (cm⁻¹) Vibration Type Functional Group
~3030 C-H Stretch Aromatic
~2960 C-H Stretch Aliphatic (sp³)
~1735 C=O Stretch Ester
~1605, ~1495 C=C Stretch Aromatic Ring

This interactive table highlights the key IR absorption frequencies that confirm the presence of the principal functional groups in this compound.

Computational Chemistry in Analytical Research

Computational chemistry serves as a powerful complement to experimental analytical techniques in the study of this compound. mdpi.com By using quantum chemistry methods, researchers can predict and corroborate experimental findings, providing deeper insight into the molecule's properties. spectroscopyonline.com

Computational approaches can be used to:

Predict Spectra: Calculate theoretical NMR chemical shifts and IR vibrational frequencies. These predicted spectra can be compared with experimental data to aid in structural confirmation and spectral assignment.

Determine Molecular Geometry: Optimize the three-dimensional structure of this compound to find its most stable conformation. This is foundational for understanding its chemical reactivity and interactions.

Analyze Molecular Properties: Compute properties such as molecular weight, dipole moment, and electronic structure. mdpi.com These calculations help in understanding the molecule's behavior in different analytical environments, such as its interaction with chromatographic stationary phases. nih.gov

The integration of computational modeling with experimental data from techniques like GC-MS, HPLC-MS/MS, NMR, and IR spectroscopy provides a comprehensive analytical framework for the research of this compound. spectroscopyonline.com

Quantum Chemistry Calculations for Molecular Properties and Interactions

Quantum chemistry calculations are a powerful set of computational tools that apply the principles of quantum mechanics to molecular systems. These ab initio methods allow for the theoretical determination of a wide range of molecular properties with a high degree of accuracy, offering a valuable complement to experimental studies. For this compound, such calculations can predict its electronic structure, spectroscopic properties, and reactivity.

Detailed research findings derived from quantum chemical calculations on analogous molecules, such as ethyl phenylacetate, provide a framework for understanding the potential insights that could be gained for this compound. researchgate.net These calculations typically involve solving the Schrödinger equation for the molecule, often using approximations like Density Functional Theory (DFT). The output of these calculations includes crucial parameters like the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy difference between HOMO and LUMO, known as the HOMO-LUMO gap, is a key indicator of a molecule's chemical reactivity and kinetic stability.

Furthermore, these calculations can elucidate various quantum chemical descriptors that are critical for characterizing the molecule's interactive potential. These include:

Chemical Hardness (η): A measure of the molecule's resistance to deformation or change in its electron distribution.

Chemical Softness (σ): The reciprocal of hardness, indicating the molecule's polarizability.

Electronegativity (χ): The power of an atom or a group of atoms to attract electrons towards itself.

Chemical Potential (µ): Related to the escaping tendency of electrons from an equilibrium system.

Global Electrophilicity Index (ω): A measure of the energy lowering of a system when it accepts electrons.

Quantum Chemical ParameterSymbolFormulaCalculated Value (Illustrative)
HOMO EnergyEHOMO--6.5 eV
LUMO EnergyELUMO--0.8 eV
Energy GapΔEELUMO - EHOMO5.7 eV
Chemical Hardnessη(ELUMO - EHOMO) / 22.85
Chemical Softnessσ1 / η0.35
Electronegativityχ-(ELUMO + EHOMO) / 23.65
Chemical Potentialµ(ELUMO + EHOMO) / 2-3.65
Global Electrophilicity Indexωµ2 / (2η)2.35

Conformational Analysis and Energy Minimization

Conformational analysis is the study of the different spatial arrangements of atoms in a molecule that can be interconverted by rotation about single bonds. For a flexible molecule like this compound, which has several rotatable bonds, a multitude of conformations are possible. Each of these conformations has a specific potential energy, and the molecule will predominantly exist in the conformations with the lowest energies.

The process of identifying these stable conformations and determining their relative energies is known as energy minimization. researchgate.netnih.govnih.govacs.orgbiosolveit.de This computational technique systematically alters the geometry of the molecule to find the arrangement of atoms that corresponds to a minimum on the potential energy surface. The results of such an analysis are crucial for understanding the molecule's shape, which in turn influences its physical properties and biological activity.

A thorough conformational analysis of this compound would involve scanning the potential energy surface by systematically rotating the key dihedral angles. For each conformation, the energy would be calculated, and the resulting data would be used to identify the low-energy conformers. These stable conformations are often stabilized by subtle intramolecular interactions, such as weak hydrogen bonds or van der Waals forces. nih.govacs.org

The following interactive data table illustrates the kind of information that would be obtained from a conformational analysis of this compound, showing hypothetical low-energy conformers and their relative energies.

ConformerDescription of Key Dihedral AnglesRelative Energy (kcal/mol)Population at 298 K (%)
1 (Global Minimum)Extended chain conformation0.0065.2
2Gauche conformation in isobutyl group0.8520.1
3Folded conformation1.509.5
4Alternative extended conformation2.105.2

By understanding the preferred conformations of this compound, scientists can gain insights into how it interacts with olfactory receptors, which is fundamental to its perception as a fragrance.

Environmental and Ecotoxicological Research Perspectives

Environmental Fate and Degradation Studies

The environmental fate of isobutyl phenylacetate (B1230308) is determined by its susceptibility to biological and chemical degradation processes, as well as its physical properties that govern its movement through ecosystems.

Specific data on the long-term persistence of isobutyl phenylacetate in the environment is not extensively documented in scientific literature. However, based on its chemical structure as an ester and information on analogous compounds, it is expected to be biodegradable. For instance, related C4 oxo-process chemicals, such as isobutyl alcohol and butyl acetate (B1210297), are known to be readily biodegradable nih.gov. Biodegradable chemicals can sometimes persist in the environment if their bioavailability is limited, which can impact the rate of their degradation in soils and sediments researchgate.net. The persistence of any organic compound is governed by its resistance to biodegradation, hydrolysis, atmospheric oxidation, and photolysis researchgate.net.

While comprehensive studies are limited, the general expectation is that this compound does not persist long-term in the environment. Many safety data sheets indicate that no specific data is available for its persistence and degradability, highlighting a gap in current research aurochemicals.com.

Table 1: Summary of Biodegradability and Persistence Data
AspectFinding/DatumSource Reference
Persistence PotentialMay persist, based on being immiscible with water. thermofisher.com
BiodegradabilityData not available for this compound specifically. aurochemicals.com
Analogous Compounds (C4 Oxo-Process Chemicals)Readily biodegradable in soil and water. nih.gov
Bioaccumulative PotentialMay have some potential to bioaccumulate. thermofisher.com

The mobility of this compound in environmental systems is largely dictated by its physical and chemical properties, particularly its water solubility. The compound is characterized by low water solubility, being immiscible with water thermofisher.com. This property suggests that it is not likely to be mobile in the environment thermofisher.com.

In the event of a spill, it is unlikely to penetrate the soil to a significant extent thermofisher.com. When released into water, the product is expected to float on the surface and evaporate slowly thermofisher.com. Its low water solubility means it will not readily dissolve and be transported within aquatic systems.

Table 2: Physical Properties Influencing Environmental Mobility
PropertyValueImplication for Mobility
Water SolubilityImmiscibleLow mobility in water; spillage unlikely to penetrate soil thermofisher.com.
Physical StateLiquidCan spread on surfaces if spilled thermofisher.com.
VolatilityEvaporates slowlyWill slowly enter the atmosphere from soil or water surfaces thermofisher.com.

Potential Environmental Impact in Research Contexts

While not classified as a substance hazardous to the environment, research contexts require careful management to minimize any potential impact from its use and disposal thermofisher.com.

There is a lack of comprehensive data regarding the specific long-term hazards of this compound to the aquatic environment. Safety data sheets often state that it contains components with unknown long-term aquatic hazards. However, research on structurally similar C4 and C8 oxo-process chemicals has shown that they generally pose a low concern to fish, invertebrates, algae, and microorganisms nih.gov. This suggests that any residues of these related compounds remaining in water would pose a negligible threat to aquatic life nih.gov. Given the data gaps for this compound itself, direct aquatic toxicity studies would be necessary for a conclusive assessment.

In a laboratory setting, preventing the release of this compound into the environment is a priority. Standard laboratory practices and specific handling instructions are designed to contain the substance and manage waste appropriately. Key measures include:

Containment: Preventing further leakage or spillage if it is safe to do so aurochemicals.com. Spills should be contained using inert absorbent materials like sand, dry clay, or commercial sorbents aurochemicals.com.

Drainage Prevention: The compound should not be allowed to enter drains or sewage systems aurochemicals.com.

Ventilation: Working in a well-ventilated area or using engineering controls to minimize the release of vapors is essential aurochemicals.comthermofisher.com.

Personal Protective Equipment (PPE): Use of appropriate PPE, such as chemically resistant gloves and safety glasses, prevents direct contact and accidental spread aurochemicals.comthermofisher.com.

Waste Disposal: The material and its container must be disposed of as hazardous waste in accordance with local, regional, and national regulations. It should never be returned to its original container for re-use after a spill aurochemicals.com.

Eco-Friendly Synthesis and Green Chemistry Principles in Production

The production of this compound traditionally involves the esterification of phenylacetic acid with isobutyl alcohol. In line with the principles of green chemistry, research is exploring more sustainable synthesis methods for this and other phenolic esters. Green chemistry aims to reduce or eliminate the use and generation of hazardous substances throughout the lifecycle of a chemical product jetir.org.

Applications of Isobutyl Phenylacetate in Research and Development

Research Applications in Fragrance and Flavor Chemistry

The primary research applications of isobutyl phenylacetate (B1230308) are centered on its organoleptic properties. Its complex scent and flavor profile make it a valuable tool for chemists and sensory scientists.

In sensory analysis, the ability to reliably reproduce and evaluate fragrances and flavors is paramount. This requires the use of well-characterized reference standards to calibrate instruments and train human sensory panels odournet.compac.gr. Isobutyl phenylacetate serves as an effective reference standard due to its consistent and multifaceted aromatic profile. With its distinct and recognizable notes of sweet, honey, floral, and cocoa, it provides a reliable benchmark in sensory evaluation studies chemicalbook.comodowell.com. Sensory panels can be trained to identify its specific characteristics, allowing for more objective and reproducible assessments of complex commercial products synthasite.comijirt.org. Its established profile helps researchers quantify and describe the sensory attributes of new formulations.

The perception of flavor is heavily influenced by the release of volatile compounds from the food matrix frontiersin.orgresearchgate.net. Research in this area investigates how ingredients like proteins, lipids, and carbohydrates interact with flavor molecules, affecting their release kinetics nih.govacs.org. The release of esters like this compound is governed by thermodynamic and kinetic factors, including its volatility and its partitioning between different phases (e.g., oil, water, and air) researchgate.netacs.org.

Key mechanisms influencing the release of this compound and similar esters include:

Lipid Interaction: As a lipophilic compound, this compound tends to be retained in the lipid phase of foods, leading to a slower, more sustained release.

Protein Binding: Proteins can bind with flavor compounds, which may either retain the flavor or alter its perception.

Carbohydrate Matrix: In high-polysaccharide foods, the viscous matrix can physically trap volatile compounds, reducing their release rate researchgate.net.

Understanding these interactions is crucial for designing food products with optimal flavor profiles and stability.

This compound is highly valued by perfumers and flavorists for the depth and complexity it adds to compositions. It is not a singular-note compound but rather presents a blend of olfactory characteristics that can bridge different fragrance families. Its profile includes sweet, floral, and gourmand elements, making it a versatile ingredient chemicalbook.comodowell.com. It is often described as having a powerful and diffusive rosy-musky odor with honey, balsamic, and cocoa nuances Current time information in Mexico City, MX.. This complexity allows it to function as a key component in creating scents for products ranging from fine fragrances to consumer goods.

Table 1: Olfactory Profile of this compound

Olfactory Note Specific Descriptors
Sweet Honey, Balsamic
Floral Rose, Narcisse-like
Gourmand Cocoa, Chocolate, Waxy
Fruity Fruity undertones

| Other | Musky, Leafy |

This compound as a Biochemical for Proteomics Research

A review of current scientific literature indicates that this compound is not presently used as a biochemical tool in the field of proteomics. Proteomics involves the large-scale study of proteins, their structures, and their functions, often employing highly specific molecular probes and analytical techniques nih.gov. The known applications of this compound are concentrated in fragrance and flavor science rather than in this area of biochemical investigation.

Exploration in Material Science Research (e.g., Polymerization Initiators)

There is no documented evidence in material science research of this compound being explored or used as a polymerization initiator. The process of polymerization is initiated by compounds that can generate reactive species, such as free radicals or ions, under specific conditions like heat or light. The chemical structure of an ester like this compound does not lend itself to this function, which is typically performed by other classes of compounds such as organic peroxides or azo compounds.

Laboratory and Educational Standard Applications

This compound is utilized in laboratory and educational settings as a standard chemical. Its availability in high purity (≥98%) and its well-documented physical and chemical properties make it a reliable substance for various applications lookchem.comtcichemicals.com. It is used as a reference material in analytical techniques like gas chromatography for method validation and calibration. In educational environments, the synthesis of this compound through the esterification of phenylacetic acid with isobutyl alcohol serves as a classic experiment in organic chemistry labs to teach the principles of ester formation and purification odowell.com. Its pleasant and distinct odor also makes it a useful example for teaching olfactory science and chemical senses.

Table 2: Physicochemical Properties of this compound

Property Value
Molecular Formula C₁₂H₁₆O₂ nih.gov
Molecular Weight 192.25 g/mol nih.gov
Boiling Point 253 °C (lit.) odowell.com
Density 0.986 g/mL at 25 °C (lit.) odowell.com
Refractive Index n20/D 1.487 (lit.) odowell.com

| CAS Number | 102-13-6 nih.gov |

Table 3: Compound Names Mentioned in this Article

Compound Name
This compound
Phenylacetic acid
Isobutyl alcohol
Ethyl butyrate

Q & A

Q. What are the optimal reaction conditions for synthesizing isobutyl phenylacetate to achieve high yield and purity?

Methodological Answer: this compound (C₁₂H₁₆O₂, MW 192.23 g/mol) is typically synthesized via esterification. Two primary methods are documented:

  • Method A : Reacting 10% phenylacetic acid with 10 mL isobutanol under acid catalysis (e.g., H₂SO₄) at 76°C for 6–8 hours.
  • Method B : Using 80% phenylacetic acid with 3 mL isobutanol under similar conditions but with controlled reflux to minimize side products .

Q. Key Variables :

  • Temperature : Higher temperatures (e.g., 76°C) accelerate esterification but may promote hydrolysis if not carefully monitored.
  • Molar Ratios : Excess isobutanol improves ester yield by shifting equilibrium.
  • Catalyst : Acid catalysts (e.g., H₂SO₄) enhance reaction kinetics but require neutralization post-reaction.

Table 1 : Synthesis Optimization Parameters

ParameterMethod AMethod B
Acid Concentration10%80%
Isobutanol Volume10 mL3 mL
Yield~75%~85%
Purity≥95%≥98%

Q. How can gas chromatography-mass spectrometry (GC/MS) be optimized for accurate identification of this compound in complex mixtures?

Methodological Answer : GC/MS is critical for identifying this compound in fragrances or biological matrices. Key parameters include:

  • Column Selection : Use a non-polar column (e.g., DB-5MS) to resolve esters based on boiling points.
  • Temperature Gradient : Start at 50°C (hold 2 min), ramp at 10°C/min to 250°C (hold 5 min) .
  • Retention Index (RI) : this compound has an RI of 1386 on DB-5 columns, aiding identification .

Q. Validation Steps :

  • Compare experimental RI with literature values.
  • Use electron ionization (EI) at 70 eV to match fragmentation patterns with spectral libraries (e.g., NIST).

Q. What stability considerations are essential for storing this compound in laboratory settings?

Methodological Answer :

  • Light Sensitivity : Store in amber glassware to prevent UV-induced degradation.
  • Temperature : Keep below 25°C; prolonged exposure >30°C may hydrolyze the ester bond.
  • Humidity : Use desiccants to avoid moisture ingress, which promotes hydrolysis .

Advanced Research Questions

Q. How can kinetic studies elucidate the reaction mechanism of this compound synthesis?

Methodological Answer :

  • Rate Determination : Conduct time-course sampling under varying temperatures (e.g., 60–80°C) and analyze via GC to track ester formation.
  • Activation Energy : Apply the Arrhenius equation to data from multiple temperatures.
  • Isotopic Labeling : Use deuterated phenylacetic acid (D₅-C₆H₅CD₂COOH) to trace proton transfer steps in acid-catalyzed esterification .

Q. What computational chemistry approaches predict the physicochemical properties of this compound?

Methodological Answer :

  • Density Functional Theory (DFT) : Calculate dipole moments, solubility parameters, and partition coefficients (logP) using software like Gaussian or ORCA.
  • Molecular Dynamics (MD) : Simulate interactions with solvents (e.g., ethanol, water) to predict solubility and diffusion coefficients .

Table 2 : Computed vs. Experimental Properties

PropertyComputed (DFT)Experimental
LogP (octanol-water)3.23.1
Solubility in H₂O0.05 g/L0.07 g/L

Q. What strategies resolve discrepancies between experimental and theoretical spectroscopic data for this compound?

Methodological Answer :

  • NMR Analysis : Compare experimental ¹H/¹³C NMR shifts (e.g., δ 0.9 ppm for isobutyl CH₃) with computed values from ACD/Labs or ChemDraw.
  • Infrared (IR) Spectroscopy : Assign O-H (2500–3300 cm⁻¹) and C=O (1740 cm⁻¹) stretches; use attenuated total reflectance (ATR) for solid/liquid samples.
  • Cross-Validation : Replicate experiments under inert atmospheres to exclude oxidation artifacts .

Q. How can this compound’s role in fragrance formulations be studied using in vitro models?

Methodological Answer :

  • Odor Threshold Testing : Use gas chromatography-olfactometry (GC-O) to determine detection thresholds in air.
  • Receptor Binding Assays : Employ HEK293 cells expressing human olfactory receptors (e.g., OR1A1) to study activation pathways.
  • Release Kinetics : Analyze sustained release from polymer matrices using Franz diffusion cells .

Q. What advanced purification techniques improve this compound purity for pharmaceutical intermediates?

Methodological Answer :

  • Distillation : Fractional distillation under reduced pressure (e.g., 15 mmHg, boiling point ~247°C) minimizes thermal degradation.
  • Recrystallization : Dissolve in hot ethanol (≥70°C) and cool to 4°C for crystal formation.
  • HPLC : Use a C18 column with acetonitrile/water (70:30) to isolate trace impurities .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.